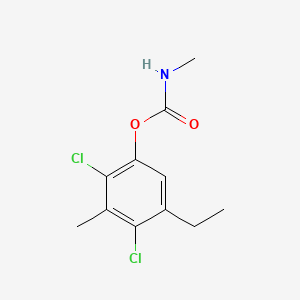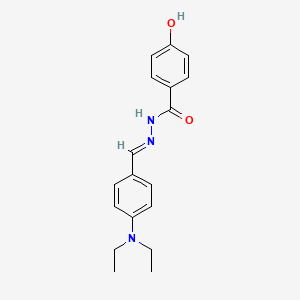
DY131
Overview
Description
DY131 is a pharmacological agonist of the orphan receptor estrogen-related receptor gamma. This compound plays a crucial role in regulating energy generation, oxidative metabolism, cell apoptosis, and inflammatory responses . It has been studied for its potential therapeutic effects in various medical conditions, including acute liver injury and metabolic disorders .
Mechanism of Action
Target of Action
DY131, also known as “Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide”, is a pharmacological agonist of the orphan receptor Estrogen-Related Receptor (ERR) γ . ERRγ is a member of the nuclear receptor superfamily and plays a crucial role in regulating energy generation, oxidative metabolism, cell apoptosis, and inflammatory responses .
Mode of Action
This compound interacts with ERRγ, enhancing its transcriptional activity . This interaction leads to changes in the expression of various genes, including the mitochondrial transcriptional factor A (TFAM) .
Biochemical Pathways
The activation of ERRγ by this compound affects several biochemical pathways. It promotes the expression of TFAM, which is crucial for mitochondrial biosynthesis . This compound also suppresses the Wnt signaling pathway, which is involved in cell growth and differentiation .
Pharmacokinetics
It has been administered intraperitoneally in murine models at a dose of 5 mg/kg/day for 3 days prior to experimental challenges .
Result of Action
The activation of ERRγ by this compound leads to several molecular and cellular effects. It reduces oxidative stress, inflammation, and apoptosis . In various murine models, this compound has been shown to ameliorate conditions such as acute kidney injury (AKI) and lipopolysaccharide-induced liver injury .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the downregulation of ERRγ in certain disease states, such as in the liver tissues of lipopolysaccharide-treated mice, can impact the effectiveness of this compound
Biochemical Analysis
Biochemical Properties
DY131 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the estrogen-related receptor gamma (ERRγ). ERRγ is involved in the regulation of mitochondrial biosynthesis, energy metabolism, and various metabolic pathways. This compound enhances the transcriptional activity of ERRγ, leading to increased expression of target genes such as the mitochondrial transcriptional factor A (TFAM). This interaction helps protect against mitochondrial dysfunction and metabolic disorders .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In renal tubular cells, this compound attenuates mitochondrial dysfunction and metabolic disorders, thereby protecting against acute kidney injury. It also promotes the expression of TFAM, which is crucial for mitochondrial function . In esophageal squamous cell carcinoma (ESCC) cells, this compound inhibits cell proliferation and glycolysis activity by modulating genes in the glycolysis pathway . Additionally, this compound has been found to reduce oxidative stress, inflammation, and apoptosis in liver cells, highlighting its protective effects against acute liver injury .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ERRγ. By acting as an agonist, this compound enhances the transcriptional activity of ERRγ, leading to the upregulation of target genes involved in energy metabolism and mitochondrial function. This includes the promotion of TFAM expression, which is essential for mitochondrial biosynthesis and function . This compound also modulates the expression of genes in the glycolysis pathway, thereby inhibiting glycolysis activity in cancer cells . Furthermore, this compound has been shown to antagonize Wnt signaling in gastric cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. For instance, in murine models of acute kidney injury, this compound consistently ameliorated mitochondrial dysfunction and metabolic disorders over time . Similarly, in studies involving acute liver injury, this compound maintained its protective effects against oxidative stress, inflammation, and apoptosis over a prolonged period . These findings suggest that this compound has a stable and sustained impact on cellular function in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving acute liver injury, a dosage of 5 mg/kg/day of this compound was found to ameliorate liver injury and reduce oxidative stress, inflammation, and apoptosis without significant side effects on hepatic and renal functions . In a rat model of subarachnoid hemorrhage, this compound treatment significantly improved neurological deficits and reduced oxidative stress and neuronal apoptosis at specific dosages . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with ERRγ. By enhancing the transcriptional activity of ERRγ, this compound promotes the expression of genes involved in mitochondrial biosynthesis and energy metabolism. This includes the upregulation of TFAM, which is crucial for mitochondrial function . This compound also modulates genes in the glycolysis pathway, inhibiting glycolysis activity in cancer cells . Additionally, this compound has been shown to reverse dysregulated pathways associated with inflammation and metabolism in liver cells, further highlighting its role in metabolic regulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with ERRγ. In liver cells, this compound has been shown to localize to the mitochondria, where it exerts its protective effects against oxidative stress, inflammation, and apoptosis . In renal tubular cells, this compound enhances the expression of TFAM, promoting mitochondrial function and protecting against acute kidney injury . The transport and distribution of this compound within cells are crucial for its therapeutic effects, as it needs to reach specific cellular compartments to exert its activity.
Subcellular Localization
The subcellular localization of this compound is primarily associated with the mitochondria, where it interacts with ERRγ and promotes the expression of TFAM. This localization is essential for its role in protecting against mitochondrial dysfunction and metabolic disorders . In cancer cells, this compound has been shown to localize to the centrosomes, where it causes mitotic spindle defects and inhibits cell proliferation . The subcellular localization of this compound is crucial for its activity and function, as it needs to reach specific compartments to exert its effects.
Preparation Methods
DY131 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of 4-(diethylamino)benzaldehyde with 4-hydroxybenzohydrazide under controlled conditions to form the desired product . The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of this compound. Industrial production methods for this compound involve scaling up the synthetic route while ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
DY131 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
DY131 has a wide range of scientific research applications. In chemistry, it is used as a selective agonist for estrogen-related receptors beta and gamma, allowing researchers to study the functions and mechanisms of these receptors . In biology and medicine, this compound has been investigated for its potential therapeutic effects in conditions such as acute liver injury, metabolic disorders, and cancer . It has been shown to ameliorate lipopolysaccharide-induced liver injury, protect against metabolic disorders, and inhibit cancer cell growth .
Comparison with Similar Compounds
DY131 is unique in its selective agonistic activity towards estrogen-related receptors gamma and beta, with minimal activity towards other estrogen receptors . Similar compounds include GSK4716 and GSK9089, which also act as agonists for estrogen-related receptors beta and gamma . this compound has been shown to have distinct effects on metabolic disorders and cancer cell growth, highlighting its uniqueness in scientific research .
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKOCYWYAWBGKY-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95167-41-2 | |
| Record name | GSK-9089 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095167412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(4-Diethylaminobenzylidene)-4-hydroxybenzoylhydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-9089 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWV92039E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)

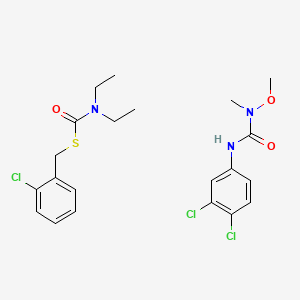
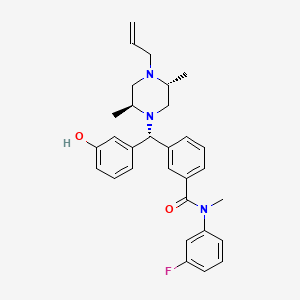
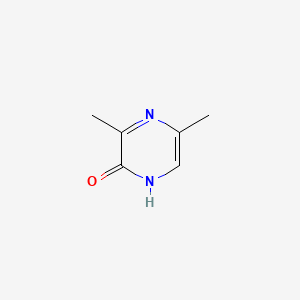
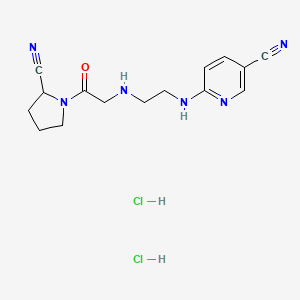
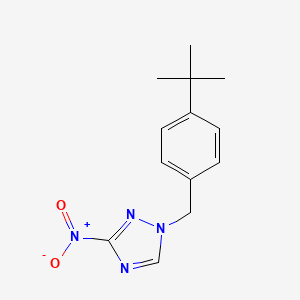
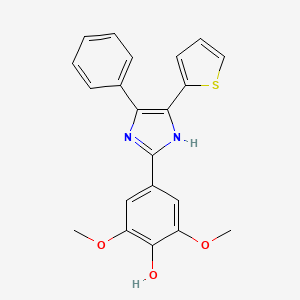
![methyl 3-[5-formyl-3-[[5-formyl-2-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-3-yl]methyl]-4-methyl-1H-pyrrol-2-yl]propanoate](/img/structure/B1670932.png)

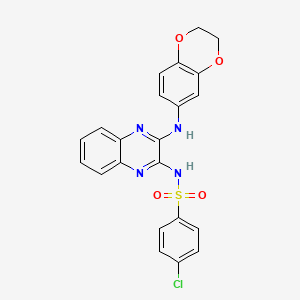
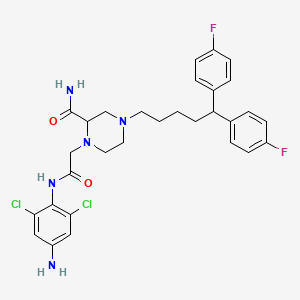
![{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1670938.png)
